molecular formula C23H20N4O2S B2580433 N-(2-methylbenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251572-37-8

N-(2-methylbenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2580433
M. Wt: 416.5
InChI Key: NGXFLLFRFQMSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-methylbenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” is a complex organic molecule that contains several functional groups. These include an amide group (-CONH2), a thioether group (-S-), a pyridine ring, a phenyl ring, and a 1,2,4-oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients .

Scientific Research Applications

Thiophene Analogs and Carcinogenicity Evaluation

Thiophene analogs, including compounds structurally related to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These studies offer insights into the biological activity and carcinogenic potential of aromatic compounds, which may be relevant to understanding similar structures (Ashby et al., 1978).

1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

1,3,4-Oxadiazole derivatives are highlighted for their diverse bioactivities, including anticancer, antibacterial, and antitubercular properties, among others. This review underscores the therapeutic potential of oxadiazole-based compounds across various medical fields, emphasizing their role in the development of new medicinal agents (Verma et al., 2019).

Antitubercular Activity of Oxadiazole Derivatives

The modification of isoniazid structures to incorporate 1,3,4-oxadiazole derivatives has shown promising anti-tubercular activity. This research highlights the potential for developing new anti-TB compounds based on the 1,3,4-oxadiazole scaffold, underscoring the importance of structural modifications for enhanced biological activity (Asif, 2014).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives exhibit a wide range of pharmacological activities, which can be further modified for enhanced drug effectiveness. This review article collects data on various biological activities of these derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, showcasing the potential for synthesizing more potent drugs based on these structures (Jalhan et al., 2017).

Synthesis and Pharmacology of Oxadiazole Derivatives

Recent advancements in the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives are reviewed. These compounds have demonstrated significant antibacterial, anti-inflammatory, and anticancer activities, highlighting the ongoing research interest in oxadiazole derivatives for potential drug development (Wang et al., 2022).

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-16-7-5-6-10-18(16)13-24-20(28)15-30-21-12-11-19(14-25-21)23-26-22(27-29-23)17-8-3-2-4-9-17/h2-12,14H,13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXFLLFRFQMSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

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